molecular formula C7H9NO2 B011306 3-Ethoxypyridine 1-oxide CAS No. 102074-24-8

3-Ethoxypyridine 1-oxide

Cat. No. B011306
M. Wt: 139.15 g/mol
InChI Key: BMRPSFFRVWITTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxypyridine 1-oxide is a chemical compound with the formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Scientific Research Applications

  • Cardioprotective and Endothelioprotective Effects : Derivatives of 3-hydroxypyridine, including compounds related to 3-Ethoxypyridine 1-oxide, have demonstrated cardioprotective and endothelioprotective effects in models of nitric oxide deficiency. Mexidol and PONKGP combination were found to be more effective than Etoxicol in these models (Ragulina, 2017).

  • Nonlinear Optical Properties : 3-methyl-4-nitropyridine-1-oxide organic crystals, a compound related to 3-Ethoxypyridine 1-oxide, have shown high optical nonlinear behavior, particularly for second-harmonic generation. These crystals can be grown in tetramethoxysilane gel for x-ray topography experiments (Andreazza et al., 1990).

  • Synthesis of Nitropyridines : Cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile leads to predominantly 3-substituted 2-pyridinecarbonitriles. This process has potential applications in the synthesis of nitropyridines (Sakamoto et al., 1985).

  • Anticonvulsant Activity : 4-methyl-3-phenoxypyridine 1-oxide has shown significant anticonvulsant activity at doses similar to phenytoin, suggesting its potential as a therapeutic agent (Pavia et al., 1988).

  • Metal-Based Catalysts : 4-ethoxypyridine N-oxide complexes with metal halides and perchlorates show promising potential for the development of new metal-based catalysts and various other applications (Karayannis et al., 1969).

  • Biomedical Applications : Gold nanoparticles on silicon oxide, which can be synthesized using compounds related to 3-Ethoxypyridine 1-oxide, effectively detect DNA hybridization. This application is significant in the biomedical field (Mohammed, 2016).

properties

IUPAC Name

3-ethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRPSFFRVWITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyridine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxypyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Ethoxypyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
3-Ethoxypyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
3-Ethoxypyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Ethoxypyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
3-Ethoxypyridine 1-oxide

Citations

For This Compound
5
Citations
S Prachayasittikul, G Doss… - Journal of heterocyclic …, 1991 - Wiley Online Library
… Indeed, without triethylamine, 3-ethoxypyridine 1-oxide (le), 3-acetamidopyridine 1-oxide (If) and 3-bromopyridine 1-oxide (lg) were substituted almost exclusively at the seemingly more …
Number of citations: 13 onlinelibrary.wiley.com
N Sato, E Nagano - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
Synthesis of 3‐substituted 2‐pyridinethiols was achieved by thiation of pyridine N‐oxides with 4‐methoxytoluene‐α‐thiol in the presence of diethylcarbamoyl chloride followed by …
Number of citations: 11 onlinelibrary.wiley.com
K Futatsugi, S Cabral, DW Kung, K Huard… - Journal of Medicinal …, 2022 - ACS Publications
… (348.2 g, 2.69 mol, 3.7 equiv) and bromotripyrrolidinophosphonium hexafluorophosphate (436 g, 0.930 mol, 1.3 equiv) were added to a stirred solution of 3-ethoxypyridine-1-oxide (100 …
Number of citations: 7 pubs.acs.org
S Prachayasittikul - 1985 - search.proquest.com
… The reaction of 3-ethoxypyridine 1-oxide was studied first. If the premise that the substitution bya mercaptan is aided by the intermediacy of an ion like 16^ or 165 (OC2H^instead of CgH…
Number of citations: 3 search.proquest.com
AR Katritzky - Quarterly Reviews, Chemical Society, 1956 - pubs.rsc.org
… The directive power of the N+-0 - group is very great compared with that of other substituents in the same ring; 2- and 3-ethoxypyridine 1-oxide are both nitrated exclusively in the 4-…
Number of citations: 64 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.